Pim-1/Cdc2 Active Site vs. CDC25B Allosteric Pocket
2-Fluoro-3-hydroxybenzonitrile inhibits the protein kinases Pim-1 and Cdc2 by binding to the active site with low micromolar affinity, as characterized by X-ray crystallography . In contrast, the regioisomer 2-fluoro-4-hydroxybenzonitrile (compound 1 in the CDC25B study) binds to CDC25B phosphatase at a distal allosteric pocket remote from the catalytic site, as demonstrated by NMR chemical shift perturbation mapping and a co-crystal structure (PDB: 4WH7) [1]. In a functional AlphaLISA protein–protein interaction assay, 2-fluoro-4-hydroxybenzonitrile showed no detectable inhibitory effect on the CDC25B–CDK2/Cyclin A interaction, whereas its optimized derivative (compound 7) achieved an IC₅₀ of approximately 1 mM in the same assay [1]. This establishes that the ortho-fluoro/meta-hydroxy substitution pattern (2-F,3-OH) versus the ortho-fluoro/para-hydroxy pattern (2-F,4-OH) redirects target engagement from an allosteric phosphatase pocket to kinase active sites.
| Evidence Dimension | Biological target and binding site |
|---|---|
| Target Compound Data | Pim-1 and Cdc2 kinase active site; low micromolar binding affinity (exact Kd/IC₅₀ not publicly disclosed in accessible literature) |
| Comparator Or Baseline | 2-Fluoro-4-hydroxybenzonitrile: CDC25B phosphatase allosteric pocket; low fragment-like affinity; no functional inhibition of CDC25B–CDK2/Cyclin A interaction detected in AlphaLISA assay |
| Quantified Difference | Qualitative target switch: kinase active site (2-F,3-OH) vs. phosphatase allosteric site (2-F,4-OH); functional inhibition: not applicable for 2-F,4-OH alone (IC₅₀ > 2 mM as single fragment) vs. low µM for 2-F,3-OH |
| Conditions | X-ray crystallography on protein kinases ; NMR fragment screen (250 µM per compound, 80 µM ¹⁵N-CDC25B C473S) and AlphaLISA protein–protein interaction assay for 2-F,4-OH [1] |
Why This Matters
Procurement of the correct regioisomer is critical: 2-fluoro-3-hydroxybenzonitrile serves kinase-focused programs (Pim-1/Cdc2), while 2-fluoro-4-hydroxybenzonitrile addresses phosphatase allosteric inhibition—two entirely distinct screening cascades with no functional overlap.
- [1] Lavecchia MJ, Diez-Martinez R, Girardini J, et al. Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction. ACS Chemical Biology. 2014;10(2):390–394. doi:10.1021/cb500883h View Source
